3-Cyclobutylcyclobutan-1-one
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Overview
Description
3-Cyclobutylcyclobutan-1-one is a cyclic ketone with the molecular formula C8H12O It is a member of the cyclobutanone family, characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylcyclobutan-1-one can be achieved through several methods, including:
[2+2] Cycloaddition Reactions: This method involves the photochemical or thermal cycloaddition of alkenes or enones.
Suzuki-Miyaura Coupling: This method involves the coupling of cyclobutyltrifluoroborates with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted cyclobutanones
Scientific Research Applications
3-Cyclobutylcyclobutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutylcyclobutan-1-one involves its interaction with molecular targets through its carbonyl group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with various biomolecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler ketone with a four-membered ring structure.
Cyclopentanone: A five-membered ring ketone with similar reactivity.
Cyclohexanone: A six-membered ring ketone with different steric and electronic properties.
Uniqueness
3-Cyclobutylcyclobutan-1-one is unique due to its bicyclic structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
Properties
IUPAC Name |
3-cyclobutylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-7(5-8)6-2-1-3-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJPRYYUTHKRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784140-22-2 |
Source
|
Record name | 3-cyclobutylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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